molecular formula C8H8BrNO2 B168981 Methyl 2-(3-bromopyridin-4-yl)acetate CAS No. 162615-12-5

Methyl 2-(3-bromopyridin-4-yl)acetate

Cat. No.: B168981
CAS No.: 162615-12-5
M. Wt: 230.06 g/mol
InChI Key: AMMJWCPUBIBZEG-UHFFFAOYSA-N
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Description

Methyl 2-(3-bromopyridin-4-yl)acetate: is an organic compound with the molecular formula C8H8BrNO2 and a molecular weight of 230.06 g/mol . It is a derivative of pyridine, a heterocyclic aromatic organic compound, and contains a bromine atom at the third position of the pyridine ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Bromination of Pyridine: The synthesis of Methyl 2-(3-bromopyridin-4-yl)acetate typically begins with the bromination of pyridine. Pyridine is treated with bromine in the presence of a catalyst such as iron or aluminum bromide to introduce the bromine atom at the desired position.

    Esterification: The brominated pyridine is then subjected to esterification. This involves reacting the brominated pyridine with methyl chloroacetate in the presence of a base such as sodium hydroxide or potassium carbonate.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are carried out in large reactors with precise control over temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the development of new catalysts and ligands for chemical reactions.

Biology and Medicine:

Industry:

Mechanism of Action

The mechanism of action of Methyl 2-(3-bromopyridin-4-yl)acetate involves its interaction with various molecular targets depending on the specific reaction or application. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond. In coupling reactions, the compound participates in the formation of carbon-carbon bonds through the catalytic action of palladium, facilitating the transfer of organic groups .

Comparison with Similar Compounds

  • Methyl 2-(4-bromopyridin-2-yl)acetate
  • Methyl 2-(2-bromopyridin-4-yl)acetate

Comparison:

Properties

IUPAC Name

methyl 2-(3-bromopyridin-4-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-12-8(11)4-6-2-3-10-5-7(6)9/h2-3,5H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMMJWCPUBIBZEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=NC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80454704
Record name Methyl 2-(3-bromopyridin-4-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80454704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162615-12-5
Record name Methyl 2-(3-bromopyridin-4-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80454704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-(3-bromopyridin-4-yl)acetate
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